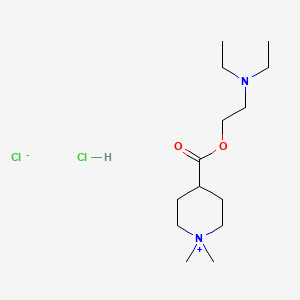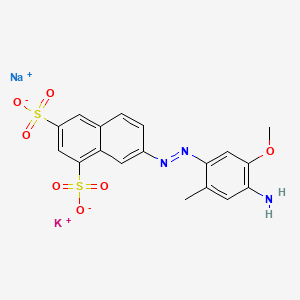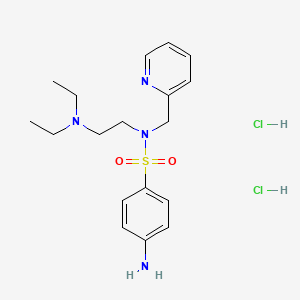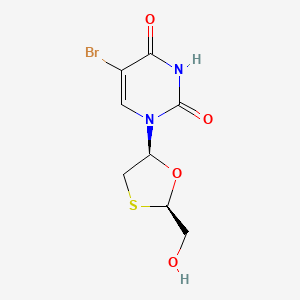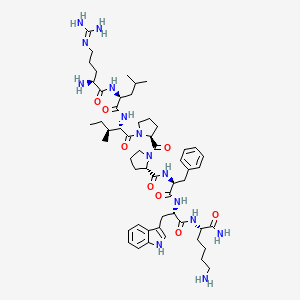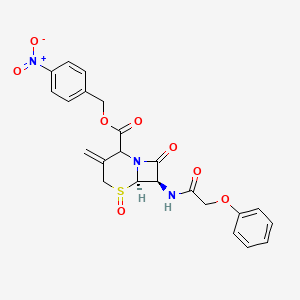
p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide: is a complex organic compound with a molecular formula of C23H21N3O8S This compound is part of the cephalosporin class of antibiotics, which are known for their broad-spectrum antibacterial activity
Vorbereitungsmethoden
The synthesis of p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide involves multiple steps, typically starting with the preparation of the cepham core structure. The synthetic route may include:
Formation of the cepham core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxyacetamido group: This step involves the reaction of the cepham core with phenoxyacetic acid or its derivatives under suitable conditions.
Addition of the nitrobenzyl group: This is typically done through nucleophilic substitution reactions.
Oxidation: The final step involves the oxidation of the compound to introduce the 1-oxide functionality.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and controlled reaction conditions.
Analyse Chemischer Reaktionen
p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyacetamido group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, strong acids or bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of cephalosporins and related antibiotics.
Biology: The compound’s antibacterial properties make it useful in microbiological studies to understand bacterial resistance mechanisms.
Wirkmechanismus
The mechanism of action of p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide involves inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide include other cephalosporins such as:
Cefalexin: A first-generation cephalosporin with a similar core structure but different side chains.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a broad spectrum of activity and longer half-life.
The uniqueness of this compound lies in its specific side chains, which may confer unique antibacterial properties and potential for overcoming certain bacterial resistance mechanisms.
Eigenschaften
CAS-Nummer |
63427-57-6 |
|---|---|
Molekularformel |
C23H21N3O8S |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (6R,7R)-3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C23H21N3O8S/c1-14-13-35(32)22-19(24-18(27)12-33-17-5-3-2-4-6-17)21(28)25(22)20(14)23(29)34-11-15-7-9-16(10-8-15)26(30)31/h2-10,19-20,22H,1,11-13H2,(H,24,27)/t19-,20?,22-,35?/m1/s1 |
InChI-Schlüssel |
HBKWKOGDTHDLLR-KVDBJTRHSA-N |
Isomerische SMILES |
C=C1CS(=O)[C@@H]2[C@@H](C(=O)N2C1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4 |
Kanonische SMILES |
C=C1CS(=O)C2C(C(=O)N2C1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
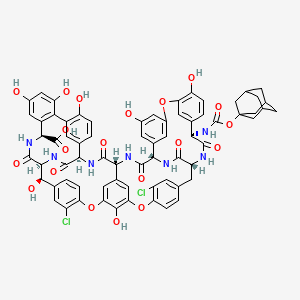
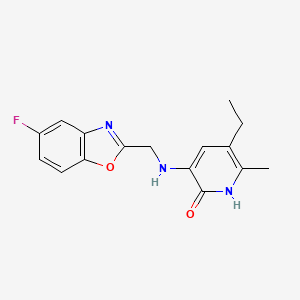
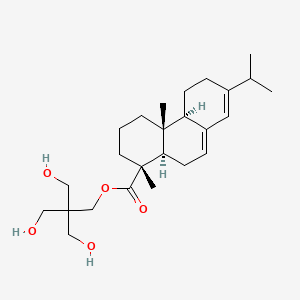
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
